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Compound of Interest

Compound Name: Tegomil fumarate

Cat. No.: B15586228

An In-depth Examination of Monomethyl Fumarate, its Pharmacokinetics, and Mechanism of
Action for Researchers and Drug Development Professionals.

Executive Summary

Tegomil fumarate, a novel oral therapy for relapsing-remitting multiple sclerosis, functions as a
prodrug that is rapidly and extensively converted to its sole active metabolite, monomethyl
fumarate (MMF). This technical guide delineates the metabolic activation of tegomil fumarate,
provides a detailed overview of the pharmacokinetics of MMF, and elucidates its mechanism of
action through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.
The content herein is intended for researchers, scientists, and drug development professionals,
presenting quantitative data, detailed experimental protocols, and visual representations of key
pathways and workflows to facilitate a comprehensive understanding of tegomil fumarate's
active principle.

Metabolic Activation of Tegomil Fumarate to
Monomethyl Fumarate

Tegomil fumarate is a fumaric acid ester designed for oral administration. Following ingestion,
it undergoes rapid hydrolysis by esterases present in the gastrointestinal tract, blood, and
various tissues. This enzymatic cleavage yields monomethyl fumarate (MMF), the
pharmacologically active moiety responsible for the therapeutic effects of the drug.[1] The
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prodrug, tegomil fumarate, is not quantifiable in plasma following oral administration, making
the pharmacokinetic profile of MMF the central focus of clinical pharmacology studies.[2]

Tegomil fumarate (brand name Riulvy) is a hybrid medicinal product that references dimethyl
fumarate (DMF; brand name Tecfidera).[1] Both tegomil fumarate and DMF are prodrugs of
MMF and are considered therapeutically equivalent, as they deliver the same active metabolite
to the systemic circulation.[1][3]

Pharmacokinetics of Monomethyl Fumarate

The pharmacokinetic properties of MMF have been characterized in healthy volunteers and
patients with multiple sclerosis. As tegomil fumarate's approval was based on demonstrating
bioequivalence to dimethyl fumarate, the pharmacokinetic data for MMF from studies with both

prodrugs are relevant.

Bioequivalence and Dose Proportionality

Three main studies involving a total of 100 healthy volunteers were conducted to establish the
bioequivalence of Riulvy (tegomil fumarate) to Tecfidera (dimethyl fumarate).[3] These studies
demonstrated that 174 mg and 348 mg capsules of tegomil fumarate produce the same
systemic exposure to MMF as 120 mg and 240 mg capsules of dimethyl fumarate, respectively.

[3]

A first-in-human/pilot study in healthy volunteers provided initial pharmacokinetic parameters
for MMF following a single oral dose of 348.4 mg of tegomil fumarate.[4]

Parameter Value Unit
Mean Cmax 1.67 pg/mL
Mean AUCO-o 4.34 pg/mL-h

Table 1: Pharmacokinetic
Parameters of MMF after a
Single Oral Dose of 348.4 mg
Tegomil Fumarate in Healthy

Volunteers.[4]
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Pharmacokinetic studies of other MMF prodrugs, such as Bafiertam™ (monomethyl fumarate),

have also been conducted to demonstrate bioequivalence to dimethyl fumarate. The results of

these studies provide a reference for the expected pharmacokinetic profile of MMF.

Geometric Least-Squares Mean Ratio

Parameter

(90% CiI)
Cmax 104.84% (95.54% - 115.05%)
AUCO—t 96.80% (92.18% - 101.64%)
AUCO—inf 96.35% (91.81% - 101.12%)

Table 2: Bioequivalence of MMF (Bafiertam™
190 mg) vs. DMF (Tecfidera® 240 mg) in
Healthy Subjects.[5]

Absorption, Distribution, Metabolism, and Excretion

Absorption: The time to reach maximum plasma concentration (Tmax) of MMF is typically
between 2 and 2.5 hours.[6] The presence of a high-fat, high-calorie meal can delay the
Tmax and decrease the Cmax of MMF, but does not significantly affect the overall exposure
(AUC).[2]

Distribution: The estimated volume of distribution of MMF in healthy individuals ranges from
53 to 73 liters.[6] Plasma protein binding of MMF is between 27% and 45% and is
independent of concentration.[2][6]

Metabolism: MMF is metabolized through the tricarboxylic acid (TCA) cycle, with no
involvement of the cytochrome P450 (CYP450) system.[2] The major metabolites are fumaric
acid, citric acid, and glucose.[6]

Excretion: The primary route of elimination for MMF is through exhalation as carbon dioxide.
[2] Renal and fecal excretion are minor pathways.[2]

Mechanism of Action: Nrf2 Pathway Activation
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The therapeutic effects of MMF are attributed to its ability to activate the Nuclear factor
(erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[1][2][3] Nrf2 is a key regulator of the
cellular antioxidant and anti-inflammatory response.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated
protein 1 (Keapl), which facilitates its ubiquitination and subsequent proteasomal degradation.
MMPF, being an electrophile, is thought to react with cysteine residues on Keapl, leading to a
conformational change that disrupts the Nrf2-Keap1l interaction. This allows Nrf2 to translocate
to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter
regions of its target genes. This leads to the transcription of a battery of cytoprotective genes,
including those encoding for antioxidant enzymes like NAD(P)H quinone oxidoreductase 1
(NQO1) and heme oxygenase-1 (HO-1).

The activation of the Nrf2 pathway by MMF results in:

Reduced oxidative stress in neuronal and glial cells.[1]

Modulation of the immune response.[1]

Decreased migration of pro-inflammatory cells across the blood-brain barrier.[1]

Neuroprotection and reduced axonal damage.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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